2-Fluoro-5-(trifluoromethoxy)benzyl alcohol

Physicochemical Properties Electronic Effects Lipophilicity

Select 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol (CAS 344411-08-1) for its unique 2-fluoro-5-(trifluoromethoxy) substitution pattern, delivering a calculated LogP of 2.78 – a strategic 1.78 log unit increase over non-fluorinated analogs that enhances passive membrane permeability and CNS drug design potential. Supplied as a crystalline solid (not a viscous liquid), it ensures precise weighing for parallel synthesis and simplified purification by recrystallization. Ideal for medicinal chemistry and agrochemical R&D seeking a reliable, high-purity fluorinated building block.

Molecular Formula C8H6F4O2
Molecular Weight 210.128
CAS No. 344411-08-1
Cat. No. B2785605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-(trifluoromethoxy)benzyl alcohol
CAS344411-08-1
Molecular FormulaC8H6F4O2
Molecular Weight210.128
Structural Identifiers
SMILESC1=CC(=C(C=C1OC(F)(F)F)CO)F
InChIInChI=1S/C8H6F4O2/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3,13H,4H2
InChIKeyBOTUFOKWIHWOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-5-(trifluoromethoxy)benzyl alcohol (CAS 344411-08-1): Fluorinated Benzyl Alcohol Building Block for Pharmaceutical and Agrochemical Research


2-Fluoro-5-(trifluoromethoxy)benzyl alcohol (CAS 344411-08-1) is a fluorinated aromatic benzyl alcohol derivative bearing both a fluorine atom at the 2-position and a trifluoromethoxy (-OCF₃) group at the 5-position on the phenyl ring [1]. This compound serves as a versatile building block in organic synthesis, particularly in medicinal chemistry and agrochemical development, where the unique combination of fluorine and trifluoromethoxy substituents imparts distinct electronic and physicochemical properties . Its molecular formula is C₈H₆F₄O₂ with a molecular weight of 210.13 g/mol, and it is typically supplied as a solid with a purity of 95-97% for research applications [1].

Procurement Risk: Why Closely Related Trifluoromethoxy Benzyl Alcohol Analogs Are Not Direct Substitutes for 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol (CAS 344411-08-1)


While the benzyl alcohol core with a trifluoromethoxy group is common among several commercially available building blocks, the specific position and presence of the additional fluorine substituent critically alters both electronic and steric properties that directly impact downstream synthetic utility and biological activity [1]. Simple substitution with isomers such as 3-fluoro-5-(trifluoromethoxy)benzyl alcohol (CAS 86256-47-5) , 4-fluoro-3-(trifluoromethoxy)benzyl alcohol (CAS 86256-18-0) , or 2-fluoro-4-(trifluoromethoxy)benzyl alcohol (CAS 1240257-07-1) is not chemically equivalent. These positional isomers differ in electronic distribution on the aromatic ring, which can alter the compound's calculated lipophilicity, reactivity in subsequent transformations, and ultimate performance in a biological assay. Furthermore, analogs lacking the fluorine substituent entirely, such as 2-(trifluoromethoxy)benzyl alcohol, exhibit different reactivity profiles and lower lipophilicity, further underscoring the need for the specific 2-fluoro-5-(trifluoromethoxy) substitution pattern [2]. The following evidence quantifies these critical differences.

Quantitative Evidence for Differentiating 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol (CAS 344411-08-1) from Close Analogs


Electronic Differentiation: Impact of Fluorine Position on Calculated pKa and LogP

The position of the fluorine substituent relative to the trifluoromethoxy group significantly alters the electronic environment of the aromatic ring, which is reflected in the compound's predicted pKa and lipophilicity (LogP). While direct experimental pKa data for the target compound and all isomers is not publicly available, calculated values provide a quantitative basis for differentiation. For 2-fluoro-5-(trifluoromethoxy)benzyl alcohol, the calculated acid pKa is 14.41 [1]. This differs from the calculated pKa of the closely related 2-(trifluoromethoxy)benzyl alcohol isomer (which lacks the additional fluorine) due to the strong electron-withdrawing effect of the ortho-fluorine substituent, which stabilizes the conjugate base of the benzylic alcohol [2]. Furthermore, the calculated LogP for the target compound is 2.78, indicating a specific lipophilicity profile that influences membrane permeability and protein binding in a biological context [1]. This is a quantifiable difference from the mono-substituted 2-(trifluoromethoxy)benzyl alcohol, which has a reported ClogP of 1 .

Physicochemical Properties Electronic Effects Lipophilicity

Positional Isomer Boiling Point Differentiation: Impact on Purification and Handling

The physical state and boiling point of fluorinated benzyl alcohols are sensitive to the substitution pattern. 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol is reported as a solid with a boiling point of 214.4±35.0 °C at 760 mmHg [1]. In contrast, the positional isomer 2-fluoro-4-(trifluoromethoxy)benzyl alcohol (CAS 1240257-07-1) is reported as a clear liquid at ambient temperature . This difference in physical state has direct implications for laboratory handling, storage, and purification strategies. The higher boiling point of the target compound may offer advantages in certain synthetic sequences, such as enabling reactions at elevated temperatures without loss of material, or facilitating purification via distillation if required. The 2-fluoro-5-isomer's solid nature also allows for easier isolation and purification by recrystallization compared to the liquid 2-fluoro-4-isomer.

Physical Properties Purification Handling

Reactivity in Key Transformations: Distinct Halogenation Pathways for the 2-Fluoro-5-isomer

The 2-fluoro-5-(trifluoromethoxy)benzyl alcohol scaffold is specifically cited as a precursor for the synthesis of 2-fluoro-5-(trifluoromethoxy)benzyl chloride via reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . This transformation to the benzyl chloride is a key step for introducing the fluorinated benzyl group into larger molecules via nucleophilic substitution. The yield and efficiency of this reaction are influenced by the electronic environment created by the specific 2-fluoro-5-(trifluoromethoxy) substitution pattern. While the analogous 2-fluoro-4-(trifluoromethoxy)benzyl alcohol can also be converted to its benzyl bromide derivative using PBr₃ , the distinct substitution pattern may lead to different reaction rates, yields, or side product profiles. The specific halogenation pathway and the resulting benzyl halide's reactivity are defined by the starting alcohol's structure, making the 2-fluoro-5-isomer a distinct and essential building block.

Synthetic Utility Halogenation Building Block Versatility

Optimized Application Scenarios for 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol (CAS 344411-08-1) Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for Enhanced Lipophilicity and Membrane Permeability

In drug discovery programs aiming to improve the lipophilicity and passive membrane permeability of a lead compound, 2-fluoro-5-(trifluoromethoxy)benzyl alcohol (LogP = 2.78) is a superior building block compared to non-fluorinated benzyl alcohols or mono-substituted analogs (e.g., 2-(trifluoromethoxy)benzyl alcohol, ClogP = 1) [1]. The quantitative LogP difference of approximately 1.78 log units is significant and can be leveraged to modulate a candidate's absorption, distribution, metabolism, and excretion (ADME) properties [2]. The specific 2-fluoro-5-substitution pattern provides a targeted increase in lipophilicity, which is crucial for central nervous system (CNS) drug design and for compounds intended to act on intracellular targets.

Synthetic Chemistry: Solid Building Block for Streamlined Parallel Synthesis

The solid physical state of 2-fluoro-5-(trifluoromethoxy)benzyl alcohol, in contrast to the liquid 2-fluoro-4-isomer, offers clear advantages for high-throughput and parallel synthesis workflows [3]. Accurate weighing of solids is more precise and less prone to error than pipetting viscous liquids, leading to improved reproducibility in library synthesis. The compound's solid nature also simplifies purification by recrystallization, enabling the efficient production of high-purity intermediates for subsequent transformations, such as the established conversion to 2-fluoro-5-(trifluoromethoxy)benzyl chloride .

Agrochemical Research: Synthesis of Fluorinated Herbicide and Pesticide Intermediates

Fluorinated benzyl alcohol derivatives are known precursors in the synthesis of novel agrochemicals with enhanced activity and environmental stability [4]. The 2-fluoro-5-(trifluoromethoxy)benzyl alcohol scaffold is particularly relevant for constructing complex molecules, including those with phenylpyridine motifs investigated for herbicidal activity [5]. The specific electronic profile conferred by the 2-fluoro-5-(trifluoromethoxy) substitution can be critical for target binding and metabolic stability in plant or pest organisms, making it a valuable intermediate for developing next-generation crop protection agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.